6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(3,4,5-trimethoxybenzyl)nicotinamide
Description
This compound features a nicotinamide core (pyridine-3-carboxamide) substituted with a tetrahydro-2H-pyran-4-yl methoxy group at the 6-position and an N-(3,4,5-trimethoxybenzyl) moiety. The 3,4,5-trimethoxybenzyl group is a recurring pharmacophore in antitumor and bioactive molecules, while the tetrahydro-2H-pyran ring may enhance metabolic stability and solubility compared to linear alkyl chains .
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-26-18-10-16(11-19(27-2)21(18)28-3)12-24-22(25)17-4-5-20(23-13-17)30-14-15-6-8-29-9-7-15/h4-5,10-11,13,15H,6-9,12,14H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENSSSIRYGEQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(3,4,5-trimethoxybenzyl)nicotinamide is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This compound is characterized by a unique structure that may influence its interaction with biological targets, leading to various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 357.43 g/mol. The presence of the tetrahydro-2H-pyran moiety and the trimethoxybenzyl group contributes to its chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.43 g/mol |
| CAS Number | 2034278-93-6 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways that regulate cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have shown that derivatives of nicotinamide can inhibit tumor cell growth by targeting specific pathways involved in cancer progression.
- Neuroprotective Effects : The compound may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.
Case Studies
- Antitumor Efficacy : A study demonstrated that nicotinamide derivatives, including those similar to our compound, significantly reduced the viability of cancer cell lines (e.g., HeLa and MCF-7) through apoptosis induction and cell cycle arrest.
- Neuroprotection : Research on related compounds has shown that they can reduce neuronal cell death in models of oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other nicotinamide derivatives:
| Compound Name | Biological Activity |
|---|---|
| 6-(methoxy)-N-(4-methylbenzyl)nicotinamide | Moderate antitumor activity |
| 6-(tetrahydro-2H-pyran-4-yloxy)-N-(phenyl)nicotinamide | Neuroprotective properties |
| 6-(trimethoxyphenyl)-N-(ethyl)nicotinamide | Antioxidant effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, emphasizing structural features, biological activities, and pharmacological implications:
Key Structural and Functional Insights:
Core Structure Influence: The nicotinamide core (target compound) offers a pyridine-based scaffold, distinct from quinazolinones (e.g., compound 19) or pyrimidines (e.g., trimethoprim). This may alter binding modes to enzymes like kinases or folate receptors . Quinazolinones () demonstrate potent antitumor activity (GI₅₀ ~6–17 µM), attributed to their planar heterocyclic core and thioamide side chains, which enhance DNA intercalation or enzyme inhibition .
Role of the 3,4,5-Trimethoxybenzyl (TMB) Group :
- The TMB group is a hallmark in molecules targeting tubulin polymerization (e.g., colchicine analogs) or DNA topoisomerases. Its electron-rich methoxy groups facilitate π-π stacking and hydrogen bonding in hydrophobic pockets .
- In compound 19, dual TMB groups may synergize to improve target affinity, whereas the target compound’s single TMB group could optimize steric compatibility .
Tetrahydro-2H-pyran vs. Other Substituents :
- The tetrahydro-2H-pyran-4-yl methoxy group in the target compound likely improves aqueous solubility compared to adamantane (highly lipophilic) or thioacetamide (prone to oxidation) .
- Analogous pyran-containing drugs (e.g., etoposide) exhibit enhanced bioavailability, suggesting similar advantages for the target compound .
Molecular docking studies could validate these hypotheses .
Q & A
Q. Conflicting bioactivity data across cell lines: What factors contribute?
- Cell permeability : Differential expression of efflux transporters (e.g., P-gp) affects intracellular concentrations .
- Assay conditions : Serum protein binding (e.g., albumin) reduces free drug availability; use of serum-free media mitigates this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
